molecular formula C17H19FN4O4S B2672733 N1-butyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899961-76-3

N1-butyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B2672733
CAS RN: 899961-76-3
M. Wt: 394.42
InChI Key: UEAGXLYMDXYLAN-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, a heterocyclic compound . Pyrazoles are known for their wide range of biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .


Molecular Structure Analysis

The molecular structure of pyrazoles has been determined by spectral analysis . The structure of the specific compound you’re asking about might be similar, but without more information, it’s hard to say for sure.

Scientific Research Applications

Anti-Tumor Applications

Research has explored the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, suggesting the potential therapeutic applications of such compounds in cancer treatment (Gomha, Edrees, & Altalbawy, 2016).

Sensing Applications

Novel pyrazoline-based compounds have been developed for fluorometric "turn-off" sensing, offering a non-toxic and selective method for metal ion detection. This research indicates the utility of these compounds in environmental monitoring and analytical chemistry (Bozkurt & Gul, 2018).

Herbicidal Applications

The development of pyrazole nitrophenyl ethers as a new class of chemistry with herbicidal effects, targeting protoporphyrinogen IX oxidase, indicates another application area. This work extends the chemistry to include herbicidal pyrazolyl fluorotolyl ethers, showing effective pre-emergent activity on narrowleaf weed species (Clark, 1996).

Antimicrobial Applications

Compounds derived from pyrazole and thiophene have shown potent inhibitory action against various strains of bacteria and fungi, indicating their potential as novel antimicrobial agents. This area of research highlights the therapeutic potential of these compounds in combating infectious diseases (Desai et al., 2012).

Mechanism of Action

The mechanism of action of pyrazoles can vary widely depending on their specific structure and the biological system they interact with. Some pyrazoles have been shown to exhibit anti-cancer activity against breast cancer cell lines .

Safety and Hazards

The safety and hazards associated with a compound also depend on its specific structure. Some pyrazoles have been patented as hepatic cancer (HePG-2) agents , suggesting that they could potentially have harmful effects.

Future Directions

Future research on pyrazoles and their derivatives is likely to continue given their wide range of biological activities. This could include further studies on their synthesis, properties, and potential applications .

properties

IUPAC Name

N-butyl-N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4S/c1-2-3-8-19-16(23)17(24)20-15-13-9-27(25,26)10-14(13)21-22(15)12-6-4-11(18)5-7-12/h4-7H,2-3,8-10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAGXLYMDXYLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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